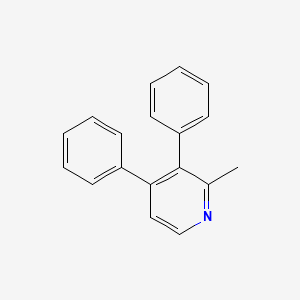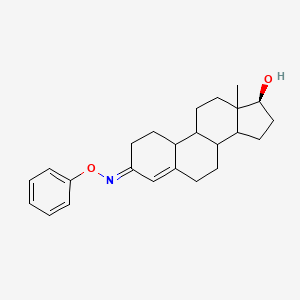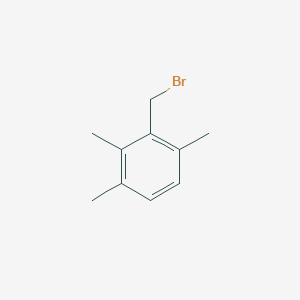
3,3'-(Methylphosphoryl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Methylphosphoryl)dipropanenitrile is an organic compound with the molecular formula C7H11N2OP It is characterized by the presence of a methylphosphoryl group attached to two propanenitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylphosphoryl)dipropanenitrile typically involves the reaction of methylphosphonic dichloride with propanenitrile in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production methods for 3,3’-(Methylphosphoryl)dipropanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Methylphosphoryl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Amines
Substitution: Substituted nitriles or amides
Aplicaciones Científicas De Investigación
3,3’-(Methylphosphoryl)dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Methylphosphoryl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Methylphosphoryl)dipropanoic acid
- 3,3’-(Methylphosphoryl)dipropylamine
Uniqueness
3,3’-(Methylphosphoryl)dipropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain research and industrial contexts.
Propiedades
Número CAS |
51805-10-8 |
|---|---|
Fórmula molecular |
C7H11N2OP |
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl(methyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
Clave InChI |
LNESPAROBMUDRI-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)









![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
